molecular formula C18H24N2O B6629253 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide

Cat. No. B6629253
M. Wt: 284.4 g/mol
InChI Key: SADNTZUXJJIGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1990s by scientists at the University of California, Los Angeles, and has since been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is not fully understood. However, it is thought to exert its effects by interacting with the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce pain by activating the CB2 receptor, which is involved in pain modulation. Additionally, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is its selectivity for the CB2 receptor, which is primarily expressed in immune cells and has minimal psychoactive effects. This makes it a potentially safer alternative to other cannabinoids, such as THC. However, one limitation of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide may have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the therapeutic potential of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide and to develop effective methods for its administration.

Synthesis Methods

The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide involves the reaction of cyclopentanone with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, followed by the addition of indole-3-ethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-18(10-5-6-11-18)17(21)19-12-9-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,20H,2,5-6,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADNTZUXJJIGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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